REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[F:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1.CC([O-])(C)C.[Na+].O(CCCC)CCCC>>[F:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
114 μL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via the Biotage SP4 (silica-packed 25+M; 0-30% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(NC2=CC=C(C=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 209 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |